molecular formula C9H6FNO B2900292 4-Fluoroisoquinolin-6-ol CAS No. 2418731-49-2

4-Fluoroisoquinolin-6-ol

Cat. No.: B2900292
CAS No.: 2418731-49-2
M. Wt: 163.151
InChI Key: AZTTYDMOSUNGHG-UHFFFAOYSA-N
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Description

4-Fluoroisoquinolin-6-ol is a fluorinated isoquinoline derivative of interest in advanced chemical research and development. This compound serves as a versatile building block in medicinal chemistry and pharmaceutical research, particularly for the synthesis of more complex molecules. Its structure, incorporating both a fluorine atom and a hydroxyl group on the isoquinoline scaffold, makes it a valuable precursor for exploring structure-activity relationships. The compound should be stored in a cool, dry place, and it is recommended to keep it sealed under an inert atmosphere to ensure long-term stability. As a standard handling procedure, researchers should use appropriate personal protective equipment, including gloves and eye protection. Please note: The specific physical properties, mechanism of action, and detailed applications for this exact compound are not fully available in public sources. The information provided is based on analogous compounds. For a precise specification sheet, please contact our technical team. Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoroisoquinolin-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-9-5-11-4-6-1-2-7(12)3-8(6)9/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTTYDMOSUNGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C=C1O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation of 4 Fluoroisoquinolin 6 Ol

Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Nucleus

Electrophilic aromatic substitution (SEAr) on the isoquinoline ring system is generally directed to the benzene-derived ring (the carbocycle), which is more electron-rich and thus more nucleophilic than the pyridine-derived ring. quimicaorganica.org The nitrogen atom in the pyridine (B92270) ring is electron-withdrawing, deactivating this ring towards electrophilic attack. quimicaorganica.org In 4-Fluoroisoquinolin-6-ol, the directing effects of the hydroxyl (-OH) and fluorine (-F) substituents must be considered.

Hydroxyl Group (-OH): The -OH group at the C-6 position is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. pressbooks.publumenlearning.com It will therefore direct incoming electrophiles to the positions ortho (C-5 and C-7) and para (not available) to itself.

Fluorine Atom (-F): The fluorine atom at the C-4 position is a deactivating group due to its strong inductive electron-withdrawing effect. pressbooks.pub However, like other halogens, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. pressbooks.publibretexts.org It directs incoming electrophiles to the C-3 (ortho) and C-5 (para) positions.

The combined influence of these two groups suggests that electrophilic substitution will preferentially occur on the benzene (B151609) ring at the C-5 and C-7 positions, which are activated by the strongly donating hydroxyl group. The C-5 position is particularly favored as it is ortho to the hydroxyl group and para to the fluorine atom. Theoretical studies on similar hydroxyquinoline systems confirm that substitution on the hydroxyl-bearing ring is favored. orientjchem.orgsemanticscholar.org

Reaction Type Predicted Major Product(s) Rationale
Nitration (HNO₃/H₂SO₄)4-Fluoro-5-nitroisoquinolin-6-ol and 4-Fluoro-7-nitroisoquinolin-6-olThe -OH group is a strong activating ortho, para-director, favoring substitution at C-5 and C-7.
Halogenation (Br₂/FeBr₃)4-Fluoro-5-bromoisoquinolin-6-ol and 4-Fluoro-7-bromoisoquinolin-6-olSimilar to nitration, halogenation is directed by the activating -OH group.
Sulfonation (SO₃/H₂SO₄)4-Fluoro-6-hydroxyisoquinoline-5-sulfonic acid and 4-Fluoro-6-hydroxyisoquinoline-7-sulfonic acidSulfonation follows the same directing principles, targeting the activated positions.
Friedel-Crafts Acylation/AlkylationLikely low yield or requires protectionThe Lewis acid catalyst can coordinate with the nitrogen and oxygen atoms, deactivating the ring system. wikipedia.org The hydroxyl group may need to be protected.

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine-Bearing Position and Other Electrophilic Centers

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by electron-withdrawing groups. wikipedia.orglibretexts.org In this compound, the pyridine ring nitrogen acts as an electron-withdrawing group, activating the C-4 position (to which the fluorine is attached) towards nucleophilic attack.

The mechanism involves the addition of a nucleophile to the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The subsequent elimination of the leaving group restores aromaticity. wikipedia.org Fluorine is an excellent leaving group in SNAr reactions, often better than other halogens, because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to the initial nucleophilic attack, which is the rate-determining step. youtube.com

The hydroxyl group at C-6, being an electron-donating group, slightly disfavors this reaction by increasing electron density on the ring. However, the activating effect of the ring nitrogen is generally sufficient to enable substitution at the C-4 position. A variety of nucleophiles can displace the fluorine atom.

Nucleophile Reagents/Conditions Expected Product
Alkoxides (RO⁻)NaOR, ROH (solvent)4-Alkoxyisoquinolin-6-ol
Amines (R₂NH)R₂NH, heat, possibly a base (e.g., K₂CO₃)4-(Dialkylamino)isoquinolin-6-ol
Thiolates (RS⁻)NaSR, DMF or other polar aprotic solvent4-(Alkylthio)isoquinolin-6-ol
Cyanide (CN⁻)NaCN or KCN, DMSO6-Hydroxyisoquinoline-4-carbonitrile

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org this compound offers two potential sites for these reactions: the C-F bond at C-4 and the C-OH bond at C-6 (after conversion to a triflate, OTf).

Suzuki-Miyaura Coupling: This reaction couples an organohalide or triflate with a boronic acid or ester. wikipedia.orglibretexts.org The C-F bond is generally less reactive than C-Br or C-I bonds in Suzuki couplings, but reactions involving C-F bond activation are known, especially on electron-deficient rings. Alternatively, and more commonly, the hydroxyl group can be converted to a triflate (-OTf), a much better leaving group for oxidative addition to the palladium catalyst.

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction to form C-N bonds from an aryl halide or triflate and an amine. wikipedia.orglibretexts.org This method is often preferred over classical SNAr for its broader substrate scope and milder conditions. youtube.com Both the C-4 fluorine and a C-6 triflate could serve as electrophilic partners.

Reaction Type Coupling Partners Catalyst/Ligand/Base Expected Product
Suzuki-Miyaura4-Fluoroisoquinolin-6-yl triflate + Ar-B(OH)₂Pd(OAc)₂, SPhos, K₂CO₃4-Fluoro-6-arylisoquinoline
Suzuki-Miyaura4-Arylisoquinolin-6-ol + R-B(OH)₂ (from C-F coupling)Pd(0) catalyst, Ligand, Base6-Hydroxy-4-arylisoquinoline
Buchwald-HartwigThis compound + R₂NHPd₂(dba)₃, BINAP, NaOt-Bu4-(Dialkylamino)isoquinolin-6-ol
Buchwald-Hartwig4-Fluoroisoquinolin-6-yl triflate + R₂NHPd(OAc)₂, XPhos, Cs₂CO₃4-Fluoro-6-(dialkylamino)isoquinoline

Redox Chemistry: Oxidation of the Hydroxyl Group and Reduction of the Isoquinoline Ring System

Oxidation: The phenolic hydroxyl group at C-6 can be oxidized. Phenols can be oxidized to quinones, which are highly reactive Michael acceptors. reddit.com The oxidation of a hydroquinone (B1673460) (a 1,4-dihydroxybenzene) to a quinone is a classic transformation. rsc.org While this compound is not a hydroquinone itself, harsh oxidizing conditions could potentially lead to the formation of an isoquinoline-quinone derivative, such as 4-fluoroisoquinoline-5,6-dione or 4-fluoroisoquinoline-6,7-dione, depending on the reaction conditions and subsequent molecular rearrangements. Reagents like Fremy's salt (potassium nitrosodisulfonate) or certain electrochemical methods are known to oxidize phenols and related compounds to quinones. mdpi.com

Reduction: The isoquinoline ring system can be reduced under various conditions. Catalytic hydrogenation is a common method. youtube.com The selectivity of the reduction (i.e., which ring is reduced) depends on the catalyst and the reaction medium. iust.ac.ir

Heterocyclic Ring Reduction: Catalytic hydrogenation (e.g., H₂, PtO₂ or Pd/C) in a neutral or basic medium typically reduces the pyridine ring first, yielding a tetrahydroisoquinoline. youtube.comiust.ac.ir

Carbocyclic Ring Reduction: In strongly acidic media, the nitrogen atom is protonated, making the heterocyclic ring more resistant to reduction. Under these conditions, the benzene ring can be preferentially reduced. iust.ac.ir

Transformation Reagents/Conditions Expected Product
Oxidation of Phenol (B47542)Fremy's Salt, (KSO₃)₂NO4-Fluoroisoquinoline-5,6-dione or other quinonoid species
Reduction (Pyridine Ring)H₂, Pd/C, Methanol4-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol
Reduction (Benzene Ring)H₂, PtO₂, HCl (strong acid)4-Fluoro-5,6,7,8-tetrahydroisoquinolin-6-ol
Full ReductionH₂ (high pressure/temp), Rh/C4-Fluorodecahydroisoquinolin-6-ol

Derivatization Strategies for Structural Elucidation and Activity Modulation

Installation of Diverse Chemical Moieties onto the Isoquinoline (B145761) Scaffold

The isoquinoline nucleus serves as a foundational scaffold that can be functionalized to modulate biological activity. nih.govrsc.org The electronic nature of the ring system, influenced by the nitrogen heteroatom, the electron-donating hydroxyl group, and the electron-withdrawing fluorine atom, dictates the regioselectivity of substitution reactions.

Key strategies for modifying the scaffold include:

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the isoquinoline scaffold is activated by the powerful electron-donating hydroxyl group at the C6 position. This directs electrophiles primarily to the ortho positions, C5 and C7. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed to install a variety of functional groups, which can serve as handles for further modifications.

Transition-Metal-Catalyzed Cross-Coupling: To achieve more complex and targeted modifications, a halogen (e.g., bromine or iodine) can be first introduced onto the scaffold. This halo-derivative can then participate in a wide range of cross-coupling reactions. For instance, Suzuki coupling with boronic acids can introduce new aryl or alkyl groups, while Sonogashira coupling with terminal alkynes can install alkynyl moieties. nih.gov These methods offer a powerful route to extend the molecular framework and explore new binding interactions with biological targets.

Nucleophilic Aromatic Substitution (SNAr): While less common on the carbocyclic ring, the fluorine atom at C4 could potentially be displaced by strong nucleophiles under specific conditions, allowing for the introduction of amines, alkoxides, or thiolates at this position.

The following table outlines potential derivatization reactions on the isoquinoline scaffold.

Reaction TypeReagents & ConditionsPotential Position(s)Example Moiety Installed
NitrationHNO₃, H₂SO₄C5, C7Nitro (-NO₂)
BrominationN-Bromosuccinimide (NBS)C5, C7Bromo (-Br)
Suzuki CouplingArylboronic acid, Pd catalyst, BaseC5, C7 (from bromo-derivative)Phenyl, Pyridyl
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BaseC5, C7 (from bromo-derivative)Phenylethynyl

This table presents hypothetical derivatization strategies based on established chemical principles for isoquinoline systems.

Modification of the Hydroxyl Group for Esterification, Etherification, and Other Transformations

The phenolic hydroxyl group at the C6 position is a highly versatile functional handle for derivatization. hyphadiscovery.com Its modification can significantly alter the compound's polarity, hydrogen bonding capacity, and metabolic stability.

Esterification: Phenolic esters are commonly synthesized by reacting the hydroxyl group with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine). khanacademy.orgresearchgate.net This reaction converts the polar hydroxyl group into a more lipophilic ester, which can act as a prodrug that is hydrolyzed in vivo to release the active parent compound. Direct esterification with carboxylic acids under acidic conditions (Fischer esterification) is generally inefficient for phenols. google.com

Etherification: The formation of an ether bond is another key strategy to modify the hydroxyl group. The Williamson ether synthesis is a classic and effective method, involving the deprotonation of the phenol (B47542) with a base (e.g., sodium hydride or potassium carbonate) to form a nucleophilic phenoxide ion. This ion then displaces a leaving group from an alkyl halide to form the corresponding ether. This strategy can be used to introduce a wide range of alkyl, benzyl, or more complex chains, which can probe steric limits in a binding pocket or improve pharmacokinetic properties. nih.govambeed.com

The table below details common modifications of the C6-hydroxyl group.

TransformationReagents & ConditionsResulting Functional GroupPurpose
AcetylationAcetic anhydride (B1165640), PyridineAcetate Ester (-OCOCH₃)Prodrug strategy, increase lipophilicity
BenzoylationBenzoyl chloride, TriethylamineBenzoate Ester (-OCOPh)Prodrug, introduce aromatic moiety
MethylationMethyl iodide, K₂CO₃Methyl Ether (-OCH₃)Block hydrogen bonding, increase metabolic stability
BenzylationBenzyl bromide, NaHBenzyl Ether (-OCH₂Ph)Introduce bulky group, probe steric interactions

This table outlines potential modifications based on the known reactivity of phenolic hydroxyl groups, including those on isoquinoline scaffolds.

Stereoselective Derivatization for Chiral Resolution and Enantiopure Synthesis

The parent molecule, 4-Fluoroisoquinolin-6-ol, is achiral. Therefore, stereoselective derivatization must first involve a reaction that introduces a new stereocenter. A common approach in isoquinoline chemistry is to modify the heterocyclic ring to create a chiral center, typically at the C1 position. clockss.orgmdpi.com

A hypothetical pathway to achieve this involves a two-stage process:

Creation of a Racemic Center: The isoquinoline ring can be first activated, for example, through N-acylation to form an isoquinolinium salt. Subsequent addition of a nucleophile (e.g., a Grignard reagent or an organolithium species) at the C1 position would generate a 1-substituted-1,2-dihydroisoquinoline derivative. This addition creates a new stereocenter at C1, resulting in a racemic mixture of two enantiomers.

Chiral Resolution: The resulting racemic mixture can then be resolved into its individual enantiomers. A classic and widely used method is diastereomeric salt formation . wikipedia.org This involves reacting the racemic product (if it is basic) with a single enantiomer of a chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can often be separated by fractional crystallization. pharmtech.com After separation, the chiral acid is removed to yield the pure enantiomers of the derivatized compound. Alternatively, chiral chromatography can be used for direct separation of the enantiomers.

The following table conceptualizes a stereoselective derivatization approach.

StepDescriptionExample ReagentsIntermediate/Product
1. Activation & AdditionN-acylation followed by nucleophilic addition to C1 to create a racemic mixture.1. Acetyl Chloride2. Phenylmagnesium bromideRacemic 1-phenyl-2-acetyl-4-fluoro-1,2-dihydroisoquinolin-6-ol
2. ResolutionFormation of diastereomeric salts with a chiral resolving agent.(R)-(-)-Mandelic AcidDiastereomeric salts (R,R) and (S,R)
3. Separation & IsolationSeparation of diastereomers by fractional crystallization, followed by removal of the resolving agent.Base washEnantiopure (R)- and (S)-1-phenyl derivatives

This table describes a conceptual pathway, as specific stereoselective derivatizations of this compound have not been detailed in the literature.

Conjugation Chemistry with Biologically Relevant Tags and Molecules

To utilize this compound as a biological probe or to create targeted drug conjugates, it must be covalently attached to biomolecules such as proteins, peptides, or fluorescent dyes. nih.gov This is achieved by first installing a linker with a reactive handle onto the isoquinoline core, which can then undergo a specific reaction with the biological molecule. symeres.com

A robust strategy involves leveraging the C6-hydroxyl group for the attachment of a bifunctional linker. ub.edu For example, using the Williamson ether synthesis conditions described previously, an alkyl halide linker containing a terminal azide (B81097) or alkyne group can be installed. This derivatized molecule is now primed for bioorthogonal "click chemistry."

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) are highly efficient and specific reactions. nih.gov An azide-functionalized this compound derivative can be "clicked" onto a protein or other molecule that has been engineered to contain an alkyne group, forming a stable triazole linkage. This method is widely used due to its high yield, specificity, and compatibility with biological systems. biosyn.com

The table below summarizes a potential conjugation strategy.

Linker InstallationConjugation ChemistryReactive GroupsLinker ExampleBiological Tag
Etherification at C6-OHAzide-Alkyne "Click" ChemistryIsoquinoline-Linker-Azide + Biomolecule-Alkyne 3-Azidopropyl bromideFluorescent Dye (e.g., with a terminal alkyne)
Esterification at C6-OHAmide CouplingIsoquinoline-Linker-Amine + Biomolecule-Carboxylic Acid Boc-amino-ethyl bromide (followed by deprotection)Carrier Protein (e.g., Bovine Serum Albumin)
Cross-Coupling at C7Thiol-Maleimide LigationIsoquinoline-Linker-Thiol + Biomolecule-Maleimide 4-Mercaptomethyl-phenylboronic acidAntibody Fragment

This table provides hypothetical examples of how this compound could be functionalized for conjugation to biologically relevant molecules.

Spectroscopic and Analytical Data for this compound Not Available in Publicly Accessible Databases

Following a comprehensive search of scientific literature, chemical databases, and patent repositories, specific experimental data for the spectroscopic and advanced analytical characterization of the chemical compound This compound could not be located. While a significant body of information exists for related isomers, such as 6-fluoroquinolin-4-ol, and other derivatives of fluoroisoquinoline, no publications or datasets containing the specific Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), or Ultraviolet-Visible (UV-Vis) data for this compound were identified.

The request for a detailed article structured around the comprehensive analytical characterization of this specific molecule cannot be fulfilled without access to these fundamental data points. The creation of scientifically accurate content, including data tables for chemical shifts, coupling constants, mass-to-charge ratios, fragmentation pathways, and spectroscopic absorption peaks, is contingent upon the availability of published research detailing the synthesis and characterization of the compound.

General information on the spectroscopic techniques mentioned in the outline is widely available. However, applying this general knowledge to generate specific, detailed findings for this compound without experimental data would be speculative and would not meet the required standards of scientific accuracy and rigor.

Therefore, the generation of the requested article is not possible at this time due to the absence of the necessary source data in the public domain.

Spectroscopic and Advanced Analytical Characterization of 4 Fluoroisoquinolin 6 Ol

X-ray Crystallography for Definitive Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray crystallography stands as the most powerful method for the unambiguous determination of the atomic and molecular structure of a crystalline solid. wikipedia.org This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The angles and intensities of the diffracted X-rays allow for the calculation of a three-dimensional electron density map of the crystal, from which the precise positions of the atoms within the molecule can be determined, as well as their chemical bonds and conformation. wikipedia.orgnih.gov

The process begins with the growth of a high-quality single crystal, which is often the most challenging step. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer, and data is collected. This data is then processed to determine the unit cell dimensions (the smallest repeating unit of the crystal lattice) and the crystal's symmetry, described by its space group. nih.gov Subsequent structure solution and refinement yield a detailed model of the molecule's three-dimensional structure in the solid state.

While specific crystallographic data for 4-Fluoroisoquinolin-6-ol is not publicly available, analysis of structurally related fluorinated heterocyclic compounds provides an example of the detailed information that can be obtained. For instance, the analysis of a similar fluorinated benzamide (B126) derivative yielded a comprehensive structural model. eurjchem.com A hypothetical data set for this compound, based on typical values for small organic molecules, is presented below to illustrate the type of information generated.

Table 1: Illustrative Single-Crystal X-ray Crystallographic Data This table presents hypothetical data for this compound for illustrative purposes.

ParameterExample ValueDescription
Chemical Formula C₉H₆FNOThe elemental composition of the molecule.
Formula Weight 163.15The mass of one mole of the compound.
Crystal System MonoclinicThe crystal system describes the symmetry of the unit cell.
Space Group P2₁/cThe space group defines the symmetry elements of the crystal.
a (Å) 7.51Length of the 'a' axis of the unit cell.
b (Å) 12.34Length of the 'b' axis of the unit cell.
c (Å) 8.98Length of the 'c' axis of the unit cell.
β (°) ** 105.2The angle of the 'β' axis of the unit cell.
Volume (ų) 801.5The volume of the unit cell.
Z 4The number of molecules in the unit cell.
Calculated Density (g/cm³) **1.35The theoretical density of the crystal.

This level of structural detail is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice. nih.gov

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are indispensable for determining the purity of a chemical compound and for separating it from byproducts, starting materials, or isomers. These techniques function by distributing the components of a mixture between a stationary phase and a mobile phase.

HPLC and its higher-pressure evolution, UPLC, are powerful techniques for the separation, identification, and quantification of compounds in a mixture. They are particularly well-suited for compounds that are non-volatile or thermally unstable. The method involves pumping a pressurized liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase).

For a compound like this compound, a reversed-phase HPLC method would typically be employed. In this setup, the stationary phase is nonpolar (e.g., octadecylsilyl, C18), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation is based on the differential partitioning of the analytes between the two phases. Purity is assessed by detecting the eluting compounds with a detector (e.g., UV-Vis), which generates a chromatogram. The purity is calculated based on the relative area of the peak corresponding to the main compound compared to the total area of all peaks.

UPLC operates on the same principles as HPLC but uses columns with smaller particle sizes (<2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity.

Table 2: Typical HPLC/UPLC Parameters for Analysis of Aromatic Heterocycles This table presents typical parameters for analyzing a compound like this compound.

ParameterTypical Setting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection UV at 254 nm
Injection Volume 1 µL

The output from such an analysis allows for the precise determination of purity, often expressed as a percentage (e.g., 99.5%).

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. nih.gov In GC, the mobile phase is an inert gas (e.g., helium or nitrogen) that carries the vaporized sample through a heated column containing the stationary phase. Due to the presence of a polar hydroxyl group, this compound may require derivatization (e.g., silylation) to increase its volatility and thermal stability for optimal GC analysis. scirp.org

When coupled with a mass spectrometer (GC/MS), the technique provides not only separation but also structural information. impactfactor.org As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its definitive identification by comparing the fragmentation pattern to spectral libraries. impactfactor.org This dual-information approach is highly effective for identifying impurities.

Table 3: Illustrative GC/MS Analytical Parameters This table presents possible parameters for the GC/MS analysis of a derivatized form of this compound.

ParameterTypical Setting
GC System Agilent 7890B GC with 5977 MS Detector
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium, constant flow 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp at 10 °C/min to 280 °C
MS Ion Source Electron Ionization (EI) at 70 eV
MS Quadrupole Temp 150 °C
Scan Range 40-550 amu

The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in both the identity and purity of the analyte. nih.govmdpi.com

Computational and Theoretical Studies on 4 Fluoroisoquinolin 6 Ol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in understanding the electronic properties and intrinsic stability of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular orbital energies, and thermodynamic properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. core.ac.uk It is frequently employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. scirp.org This process iteratively adjusts atomic coordinates to minimize the total electronic energy. researchgate.net

Once the optimized geometry is found, DFT can be used to explore the potential energy surface, or energy landscape, which maps the energy of a molecule as a function of its geometry. This allows for the identification of stable isomers, transition states, and the energy barriers between them.

Despite the power of this technique, no specific studies utilizing DFT for the geometry optimization or to map the energy landscape of 4-Fluoroisoquinolin-6-ol are available in the reviewed literature. Theoretical calculations on related structures, like quinoline-4-one derivatives, have been performed to determine stability and reactivity, but data for the specific title compound is absent. scirp.orgresearchgate.net

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on fundamental theoretical principles without the inclusion of experimental data. These methods are highly valuable for predicting various spectroscopic parameters, such as vibrational frequencies (infrared and Raman spectra), electronic transition energies (UV-Visible spectra), and nuclear magnetic resonance (NMR) chemical shifts. nih.gov Time-dependent DFT (TD-DFT) is a common approach for calculating excited states and predicting UV/vis absorption spectra. core.ac.uknih.gov

Such predictions are crucial for interpreting experimental spectra and confirming molecular structures. However, no published ab initio studies predicting the spectroscopic parameters for this compound could be located.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules. These methods are vital for understanding molecular dynamics, conformational preferences, and intermolecular interactions.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.gov By calculating the energy of different conformers, a potential energy surface (PES) can be constructed. weizmann.ac.il The PES helps identify the lowest-energy (most stable) conformers and the energy barriers for converting between them. weizmann.ac.ilresearchgate.net This analysis is critical as a molecule's biological activity is often dependent on its specific three-dimensional shape.

No specific conformational analysis or potential energy surface studies for this compound have been reported in the scientific literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. wolfram.comuni-muenchen.de It is a valuable tool for predicting chemical reactivity. uni-muenchen.de The MEP map uses a color scale to indicate different regions of electrostatic potential:

Red: Electron-rich regions (negative potential), susceptible to electrophilic attack.

Blue: Electron-deficient regions (positive potential), susceptible to nucleophilic attack.

Green/Yellow: Neutral or weakly polarized regions.

By identifying these sites, MEP maps provide insight into hydrogen bonding interactions and the likely points of reaction on a molecule. uni-muenchen.de For instance, in related heterocyclic compounds, MEP analysis has shown that negative potentials are often located on nitrogen and oxygen atoms. ekb.eg However, no MEP mapping studies specifically for this compound are available.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies for Biological Activity Prediction

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are methodologies used extensively in medicinal chemistry to understand how a molecule's chemical structure relates to its biological activity. nih.gov

SAR studies involve synthesizing and testing a series of related compounds to identify which chemical groups (pharmacophores) are responsible for the desired biological effect. researchgate.net

QSAR takes this a step further by creating mathematical models that correlate variations in chemical structure with changes in biological activity. bio-hpc.eu These models use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, untested compounds. nih.govmdpi.com

SAR and QSAR studies have been conducted on various classes of isoquinoline (B145761) and quinoline (B57606) derivatives to explore their potential as antitumor or antibacterial agents. nih.govresearchgate.netnih.gov However, no specific SAR or QSAR models focused on or including this compound have been published.

Prediction of Reaction Mechanisms and Transition States

Theoretical investigations typically focus on key synthetic routes to the isoquinoline scaffold, such as the Bischler-Napieralski and Pictet-Spengler reactions. These studies aim to map the potential energy surface of the reaction, identifying the most energetically favorable pathway from reactants to products. This involves locating and characterizing the geometries of all stationary points, including reactants, intermediates, transition states, and products.

A crucial aspect of these computational studies is the identification of transition state structures. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in its vibrational analysis. The geometry of the transition state provides valuable insights into the bond-breaking and bond-forming processes occurring during the reaction.

The energy difference between the reactants and the transition state, known as the activation energy (ΔE‡), is a critical parameter determined from these calculations. A lower activation energy indicates a faster reaction rate. By comparing the activation energies of different possible pathways, researchers can predict the most likely reaction mechanism.

For a hypothetical synthesis of a 4-fluoro-6-hydroxyisoquinoline derivative via an electrophilic cyclization reaction, computational studies would model the key steps. For instance, in a Bischler-Napieralski type reaction, the critical step is the intramolecular electrophilic attack of a nitrilium ion on the aromatic ring. DFT calculations would be used to model the approach of the electrophile to the different possible positions on the substituted benzene (B151609) ring.

The presence of the fluorine atom at the 4-position and the hydroxyl group at the 6-position would significantly influence the regioselectivity of the cyclization. Computational models can predict the relative activation barriers for cyclization at the ortho and para positions to the activating hydroxyl group.

Hypothetical Reaction Coordinate for Electrophilic Cyclization

Below is an interactive data table showcasing hypothetical calculated relative energies for the key species in a proposed electrophilic cyclization to form a substituted isoquinoline.

SpeciesRelative Energy (kcal/mol)Description
Reactant Complex0.0The starting materials in close proximity.
Transition State 1 (TS1)+15.2Transition state for the formation of the C-C bond at the ortho position.
Intermediate 1-5.7The sigma complex formed after ortho attack.
Transition State 2 (TS2)+12.8Transition state for the formation of the C-C bond at the para position.
Intermediate 2-8.1The sigma complex formed after para attack.
Product Complex-25.0The final cyclized product.

These hypothetical data suggest that the pathway involving cyclization at the para position (via TS2) is kinetically favored due to a lower activation energy barrier compared to the ortho pathway (via TS1).

Hypothetical Transition State Geometries

The following interactive table presents hypothetical key geometric parameters for the two competing transition states, TS1 and TS2, as would be determined by DFT calculations.

ParameterTS1 (Ortho Attack)TS2 (Para Attack)
Forming C-C bond length (Å)2.152.08
Breaking C-H bond length (Å)1.251.28
Key Dihedral Angle (°)35.428.9

The data in this hypothetical table illustrates that the forming C-C bond is shorter in the more stable transition state (TS2), indicating a more product-like structure at the saddle point.

Mechanistic Investigations of Biological Activities of Fluorinated Isoquinoline Derivatives Excluding Clinical Applications

Molecular Target Identification and Validation in Biochemical Assays

The initial step in elucidating the mechanism of action of 4-Fluoroisoquinolin-6-ol involves the identification of its molecular targets. High-throughput screening of diverse compound libraries against panels of purified enzymes and receptors often serves as a primary strategy. For a novel compound like this compound, a broad-spectrum screening approach would be employed to identify potential protein interactions.

Subsequent validation of these initial "hits" is crucial and is typically performed using a variety of biochemical assays. These assays are designed to confirm the interaction between this compound and the identified target protein and to quantify the affinity and specificity of this interaction. Techniques such as fluorescence polarization, surface plasmon resonance, and isothermal titration calorimetry can provide quantitative data on binding constants (Kd).

Table 1: Hypothetical Results of a Kinase Panel Screening for this compound

Kinase TargetPercent Inhibition at 10 µMIC50 (µM)
Kinase A85%1.2
Kinase B20%> 50
Kinase C92%0.8
Kinase D15%> 50

This table presents hypothetical data for illustrative purposes.

Enzyme Inhibition and Receptor Binding Studies at the Molecular Level

Once a molecular target, such as a specific enzyme, is validated, detailed studies are conducted to characterize the nature of the inhibition. For enzyme inhibitors, kinetic assays are performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). nih.gov The presence of the fluorine atom in this compound can significantly influence its inhibitory mechanism, potentially leading to potent and selective inhibition. researchgate.netnih.govresearchgate.net

In the case of receptor binding, radioligand binding assays are a common method to determine the affinity of this compound for its target receptor. These studies provide crucial information on the dissociation constant (Ki), which is a measure of the inhibitor's potency.

Table 2: Hypothetical Enzyme Inhibition Kinetics of this compound against Kinase C

Substrate Concentration (µM)Initial Velocity (µmol/min) (No Inhibitor)Initial Velocity (µmol/min) (with 1 µM this compound)
10.100.05
20.180.09
50.350.18
100.500.25
200.650.33

This table presents hypothetical data for illustrative purposes.

Elucidation of Cellular Pathways and Mechanisms of Action in Model Systems

To understand the biological consequences of target engagement by this compound, its effects on cellular pathways are investigated in various model systems. These can include cultured cancer cell lines or primary cells. Techniques such as Western blotting, quantitative PCR (qPCR), and reporter gene assays are used to assess changes in protein expression, gene expression, and signaling pathway activation.

For instance, if this compound is found to inhibit a key kinase in a signaling cascade, downstream effects such as the phosphorylation of substrate proteins and the expression of target genes would be examined. Quinoline-based compounds have been shown to impact DNA-interacting enzymes and elicit DNA damage responses, suggesting potential pathways for investigation. nih.gov

Structural Biology Approaches to Ligand-Target Interactions (e.g., co-crystallography, cryo-EM studies)

To gain a detailed understanding of how this compound interacts with its target at the atomic level, structural biology techniques are employed. X-ray co-crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution three-dimensional structures of the ligand-target complex. nih.govnih.gov

These structures reveal the precise binding mode of the compound, including the key amino acid residues involved in the interaction. nih.gov This information is invaluable for understanding the basis of the compound's potency and selectivity and can guide the rational design of more potent and specific derivatives. The analysis of protein-ligand interactions often reveals the importance of hydrophobic interactions and hydrogen bonds in stabilizing the complex. nih.gov

Mechanistic Insights from In Vitro and Ex Vivo Biological Models

To bridge the gap between biochemical assays and in vivo studies, mechanistic investigations are often conducted in more complex in vitro and ex vivo models. These can include 3D cell cultures (spheroids), organoids, and tissue explants. These models more closely mimic the physiological environment and can provide valuable insights into the compound's effects on cell-cell interactions, tissue architecture, and complex biological processes. For example, the anti-proliferative or pro-apoptotic effects of this compound could be assessed in tumor spheroids derived from patient samples.

Chemical Biology Applications of 4 Fluoroisoquinolin 6 Ol and Its Derivatives

Development of Fluorescent Probes and Chemical Tools for Biological Systems

The isoquinoline (B145761) scaffold is a prominent structural framework found in numerous naturally occurring alkaloids and synthetic compounds with a wide range of biological activities. nih.gov The inherent fluorescent properties of certain isoquinoline derivatives have made them attractive candidates for the development of fluorescent probes and chemical tools for biological research. nih.govnih.gov While specific research on 4-Fluoroisoquinolin-6-ol as a fluorescent probe is not extensively documented in publicly available literature, the principles of probe design based on the isoquinoline core can be extrapolated.

The development of fluorescent probes from isoquinoline scaffolds often involves chemical modifications to tune their photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift. nih.gov For instance, the introduction of substituents at various positions on the isoquinoline ring can significantly alter these characteristics. nih.gov Research on other isoquinoline derivatives has shown that their fluorescence can be sensitive to the local environment, making them useful for sensing specific ions, molecules, or changes in cellular compartments. nih.gov

The general strategy for developing such chemical tools involves synthesizing a library of derivatives and screening them for desired fluorescent properties and biological activity. This approach allows for the identification of lead compounds that can be further optimized for specific applications in biological systems.

Application in Biosensing and Bioimaging Techniques

Fluorescent probes derived from the isoquinoline core have potential applications in various biosensing and bioimaging techniques. These tools can be used to visualize and quantify biological molecules, ions, and events within living cells and organisms with high sensitivity and specificity. For example, some 3-hydroxyisoquinoline (B109430) derivatives have been shown to act as blue-fluorescent emitters that can localize within the cell nuclei, suggesting their potential as nuclear dyes for bioimaging. nih.gov

The application of a hypothetical this compound-based probe in biosensing would depend on its specific recognition capabilities. If derivatized with a suitable recognition moiety, it could potentially be used to detect specific enzymes, receptors, or other biomolecules. In bioimaging, such a probe could be employed in fluorescence microscopy to study cellular processes in real-time. The fluorine atom at the 4-position could also be explored for 19F magnetic resonance imaging (MRI), a technique that offers high specificity with no background signal.

Rational Design of Affinity Ligands and Chemical Probes

The rational design of affinity ligands and chemical probes is a key strategy in chemical biology for developing tools to study specific biological targets. nih.gov This approach involves using structural information about the target protein or biomolecule to design and synthesize small molecules that bind with high affinity and selectivity. While there is no specific literature on the rational design of ligands from this compound, the isoquinoline scaffold provides a versatile starting point for such endeavors.

The design process for a chemical probe based on this compound would involve:

Target Identification: Selecting a biological target of interest.

Computational Modeling: Using computational tools to predict the binding of this compound derivatives to the target.

Chemical Synthesis: Synthesizing the designed compounds.

Biological Evaluation: Testing the synthesized compounds for their binding affinity and selectivity.

This iterative process of design, synthesis, and evaluation can lead to the development of potent and selective chemical probes for studying the function of a wide range of biological targets. nih.gov

Interrogation of Complex Biological Processes through Chemical Perturbation

Chemical perturbation, the use of small molecules to modulate the function of proteins and other biomolecules, is a powerful approach for interrogating complex biological processes. nih.gov Chemical probes, including those potentially derived from a this compound scaffold, can be used to acutely and reversibly inhibit or activate specific proteins, allowing researchers to study the downstream consequences of these perturbations on cellular pathways and networks.

For example, if a derivative of this compound were found to be a selective inhibitor of a particular kinase, it could be used to study the role of that kinase in cell signaling, proliferation, and other cellular processes. By observing the phenotypic changes that occur upon treatment with the inhibitor, researchers can gain insights into the function of the target protein and its role in health and disease. This approach is complementary to genetic methods of perturbation and offers the advantage of temporal control over protein function.

Medicinal Chemistry Research on Fluorinated Isoquinoline Scaffolds Excluding Clinical Trials

Isoquinoline (B145761) Frameworks as Privileged Scaffolds in Drug Discovery

The isoquinoline framework, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govrsc.orgresearchgate.net This designation stems from its recurring presence in a multitude of natural products, particularly alkaloids like morphine and berberine, and synthetic compounds that exhibit a wide array of biological activities. semanticscholar.orgnih.gov The structural rigidity and versatile nature of the isoquinoline core allow it to serve as a robust template for designing ligands that can interact with a diverse range of biological targets with high affinity. nih.govresearchgate.net

The therapeutic potential of isoquinoline derivatives is remarkably broad, encompassing activities such as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. semanticscholar.orgnih.govwisdomlib.orgnih.gov This versatility has made the isoquinoline skeleton a focal point for intensive research and development in the pharmaceutical industry. nih.govrsc.org The ability to readily functionalize the isoquinoline core at multiple positions allows chemists to systematically modify its steric and electronic properties, enabling the fine-tuning of its pharmacological profile. rsc.orgijpsjournal.com

Pharmacological Activities of the Isoquinoline Scaffold

A summary of the diverse biological effects associated with isoquinoline-based compounds, highlighting their importance as a privileged structure in drug discovery.

Pharmacological ActivityTherapeutic AreaReference
Anticancer / AntitumorOncology researchgate.netsemanticscholar.org
Antimicrobial (Antibacterial, Antifungal)Infectious Diseases semanticscholar.orgamerigoscientific.com
Antiviral / Anti-HIVInfectious Diseases semanticscholar.orgwisdomlib.org
Anti-inflammatoryImmunology / Rheumatology semanticscholar.orgamerigoscientific.com
AntimalarialInfectious Diseases semanticscholar.org
Analgesic (Pain Relief)Neurology semanticscholar.org
Neuroprotective (e.g., Anti-Alzheimer's)Neurology ijcrr.com
Cardiovascular (e.g., Vasodilators)Cardiology wikipedia.orgresearchgate.net
Enzyme InhibitionMultiple semanticscholar.org

Rational Drug Design and Lead Optimization Strategies for Novel Ligands

Rational drug design involves the deliberate and strategic creation of new drug candidates based on an understanding of the biological target. nih.gov For isoquinoline scaffolds, this process is significantly enhanced by the incorporation of fluorine atoms. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are leveraged to overcome common challenges in drug development. nih.govmdpi.com

One key strategy is using fluorine to improve a compound's metabolic stability. mdpi.comnih.gov Many drug candidates fail because they are rapidly broken down by metabolic enzymes, such as cytochrome P450s. By replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable site, chemists can block this breakdown, thereby increasing the drug's half-life and bioavailability. nih.govmanchester.ac.uk

Fluorination is also a powerful tool for modulating physicochemical properties. nih.govresearchgate.net The introduction of fluorine can alter a molecule's lipophilicity, acidity (pKa), and conformation. mdpi.comresearchgate.net These modifications can lead to improved cell membrane permeability, better solubility, and enhanced binding affinity to the target protein. mdpi.comdanaher.com The process of refining these properties is known as lead optimization, where an initial "hit" or "lead" compound is systematically modified to produce a viable preclinical candidate with an optimal balance of potency, selectivity, and pharmacokinetic properties. danaher.comyoutube.comrsc.org

Identification of Novel Biological Targets Amenable to Fluorinated Isoquinoline Modulation

The versatility of the fluorinated isoquinoline scaffold allows it to interact with a wide range of biological targets, including enzymes, receptors, and nucleic acids. semanticscholar.org Research has identified several key target classes where these compounds show significant promise.

Kinases are a major class of enzymes targeted by isoquinoline derivatives. For instance, Rho-kinase (ROCK) inhibitors based on the isoquinoline framework are being explored for cardiovascular diseases. nih.gov Structure-based design efforts have also yielded potent isoquinoline-5-sulfonamide (B1244767) inhibitors of Protein Kinase B (PKB/Akt), a crucial target in cancer therapy. nih.gov The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, found in lamellarin alkaloids, has been shown to potently inhibit various protein kinases, contributing to its cytotoxic effects against cancer cells. nih.govrsc.org

Beyond kinases, other targets are also susceptible to modulation. Some isoquinoline alkaloids have been found to interact with DNA by intercalating between base pairs or by inhibiting enzymes like topoisomerase, which is a validated anticancer strategy. semanticscholar.orgnih.gov Furthermore, isoquinoline derivatives have been developed as antagonists for various receptors and have shown potential in treating neurological and metabolic disorders. nih.govijcrr.com The incorporation of fluorine can enhance the selectivity and potency of these interactions, making fluorinated isoquinolines attractive candidates for targeting these pathways.

Biological Targets of Isoquinoline-Based Compounds

A selection of biological targets that have been modulated by isoquinoline and fluorinated isoquinoline derivatives in preclinical research.

Target ClassSpecific Target ExampleTherapeutic AreaReference
Protein KinasesRho-kinase (ROCK)Cardiovascular nih.gov
Protein KinasesProtein Kinase B (PKB/Akt)Oncology nih.gov
Protein KinasesGSK-3α/β, PIM1, DYRK1AOncology rsc.org
EnzymesTopoisomerase IOncology nih.gov
EnzymesDNA GyraseInfectious Diseases mdpi.com
Nucleic AcidsDNA (Intercalation)Oncology semanticscholar.org
ReceptorsEstrogen Receptor (ER)Oncology ijcrr.com

Structure-Based Design of Analogs with Improved Potency and Selectivity

Structure-based drug design (SBDD) is a powerful rational approach that utilizes the three-dimensional structural information of a biological target, often obtained through X-ray crystallography or NMR spectroscopy, to design ligands with high affinity and selectivity. nih.govnih.gov This methodology has been successfully applied to the isoquinoline scaffold to create analogs with enhanced therapeutic properties.

A notable example is the development of isoquinoline-5-sulfonamide inhibitors for Protein Kinase B (PKB). nih.gov By determining the co-crystal structure of early prototypes bound to the related protein PKA, researchers could visualize the precise binding interactions. This structural insight allowed for the design of constrained pyrrolidine (B122466) analogs that mimicked the bound conformation, leading to a new series of potent and selective PKB inhibitors. nih.gov

Similarly, computational methods like molecular docking are used to predict how different isoquinoline analogs will bind to a target's active site. This in silico screening helps prioritize which compounds to synthesize, saving time and resources. The strategic placement of fluorine atoms is often guided by these structural models to exploit specific interactions, such as forming hydrogen bonds or occupying hydrophobic pockets, thereby improving both potency and selectivity. mdpi.com

Contemporary Trends in Fluorinated Isoquinoline-Based Medicinal Chemistry Research

The field of fluorinated isoquinoline research continues to evolve, driven by advances in synthetic chemistry and a deeper understanding of molecular biology. Several key trends are shaping the future of this area.

Late-Stage Fluorination (LSF): A significant trend is the development of methods for "late-stage fluorination," which involves introducing fluorine atoms into complex molecules at a late step in the synthetic sequence. nih.govrsc.orgharvard.edu This approach allows chemists to rapidly generate a library of fluorinated analogs from a common, advanced intermediate, greatly accelerating the exploration of structure-activity relationships (SAR). nih.govnih.gov Novel catalytic systems, including those based on palladium and silver, have been developed to achieve C-H fluorination with high selectivity under mild conditions. nih.govmpg.de

New Synthetic Methodologies: There is a continuous effort to develop more efficient and versatile synthetic routes to access diverse and complex isoquinoline scaffolds. rsc.org Modern techniques, such as transition-metal-catalyzed C-H activation and annulation reactions, provide powerful, atom-economical ways to construct substituted isoquinolines that were previously difficult to access. ijpsjournal.com

Fragment-Based Drug Discovery (FBDD): FBDD is an increasingly popular strategy where small molecular fragments are screened for binding to a target. researchoutreach.org Promising fragments are then grown or merged to create a more potent lead compound. The isoquinoline core has been successfully used as a template in FBDD campaigns, for example, in the discovery of novel kinase inhibitors for inflammatory diseases. researchoutreach.org

PET Imaging: The fluorine-18 (B77423) (¹⁸F) isotope is a positron emitter widely used in Positron Emission Tomography (PET), a powerful diagnostic imaging technique. mdpi.comnih.gov There is growing interest in developing ¹⁸F-labeled isoquinoline derivatives as PET tracers to visualize and study biological processes and drug distribution in real-time. nih.gov

Q & A

Q. What ethical and regulatory considerations apply when transitioning this compound from preclinical to clinical studies?

  • Methodological Answer :
  • IACUC/IRB approvals : Ensure compliance with animal welfare (3Rs principles) and human trial protocols.
  • FDA/EMA guidelines : Follow IND (Investigational New Drug) requirements for safety, manufacturing, and dosing.
  • Data transparency : Publish negative results to avoid publication bias and support meta-analyses .

Notes

  • Citations follow evidence IDs (e.g., ).
  • Advanced questions emphasize mechanistic analysis, while basic questions focus on foundational methodologies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.